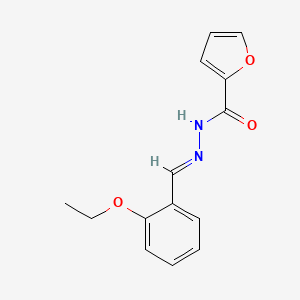

N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide

CAS No.:

Cat. No.: VC20177121

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3 |

|---|---|

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | N-[(E)-(2-ethoxyphenyl)methylideneamino]furan-2-carboxamide |

| Standard InChI | InChI=1S/C14H14N2O3/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |

| Standard InChI Key | QCWSFRQABXEZPX-XNTDXEJSSA-N |

| Isomeric SMILES | CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2 |

| Canonical SMILES | CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CO2 |

Introduction

N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide is a complex organic compound belonging to the class of hydrazones. It is synthesized through the condensation of furan-2-carboxylic acid hydrazide and 2-ethoxybenzaldehyde, typically under reflux conditions. This compound features a furan ring and an ethoxy-substituted benzylidene moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Steps:

-

Starting Materials: Furan-2-carboxylic acid hydrazide and 2-ethoxybenzaldehyde.

-

Reaction Conditions: Typically under reflux conditions.

-

Yield Optimization: Reaction time, temperature, and reactant concentrations are critical for achieving optimal yields.

Potential Fields of Application:

-

Medicinal Chemistry: Could be explored for antimicrobial or anticancer activities, similar to other hydrazones and heterocyclic compounds .

-

Materials Science: The unique structure might offer interesting optical or electronic properties.

Comparative Data on Similar Compounds:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Hydrazones | Antimicrobial, Anticancer | |

| Schiff Bases | Antimicrobial, Antifungal | |

| Benzimidazole Derivatives | Antimicrobial, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume